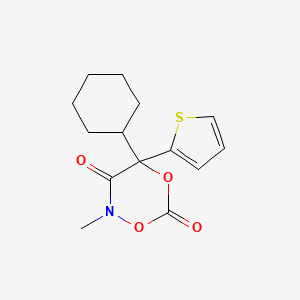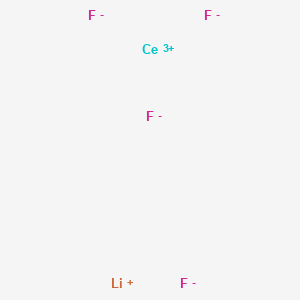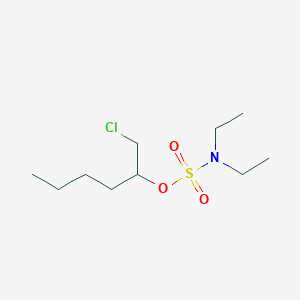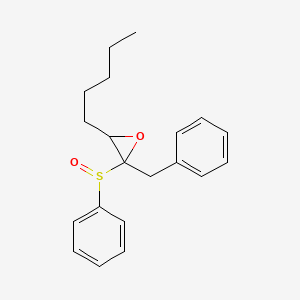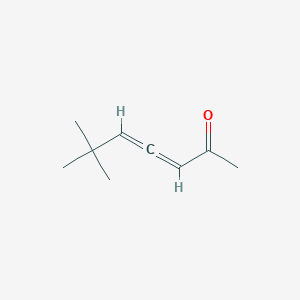
6,6-Dimethylhepta-3,4-dien-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethylhepta-3,4-dien-2-one, also known as phorone, is an organic compound with the molecular formula C9H14O. It is a dialkenyl ketone characterized by the presence of two double bonds and a ketone functional group. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 6,6-Dimethylhepta-3,4-dien-2-one involves the redox addition of carbon tetrachloride to isobutene in the presence of ferric chloride, benzoin, and diethylamine hydrochloride. This reaction yields 3-methyl-1,1,1,3-tetrachlorobutane, which is further reacted with isobutene to produce 2,6-dimethyl-2,4,4,6-tetrachloroheptane. Treating this intermediate with ethanolic potassium hydroxide gives 2,6-dimethylhepta-1,5-dien-3-yne, which is then hydrated using methanolic boron trifluoride in the presence of mercuric oxide and aqueous sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic route described above can be adapted for large-scale production with appropriate modifications to reaction conditions and purification processes.
化学反応の分析
Types of Reactions
6,6-Dimethylhepta-3,4-dien-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and hydrogen halides (e.g., HBr) are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
6,6-Dimethylhepta-3,4-dien-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 6,6-Dimethylhepta-3,4-dien-2-one involves its interaction with molecular targets through its reactive double bonds and ketone group. These interactions can lead to the formation of various intermediates and products, depending on the specific reaction conditions. The compound’s reactivity is influenced by the stability of the allylic carbocations formed during reactions, which can undergo further transformations .
類似化合物との比較
Similar Compounds
2,6-Dimethyl-2,5-heptadien-4-one: A closely related compound with similar structural features.
Diisobutenyl ketone: Another dialkenyl ketone with comparable reactivity.
Diisopropylidene acetone: Shares structural similarities and reactivity patterns with 6,6-Dimethylhepta-3,4-dien-2-one.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and the presence of a ketone group, which confer distinct reactivity and stability characteristics. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
90213-40-4 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
InChI |
InChI=1S/C9H14O/c1-8(10)6-5-7-9(2,3)4/h6-7H,1-4H3 |
InChIキー |
VBKWNUOVXVKFGB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C=C=CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


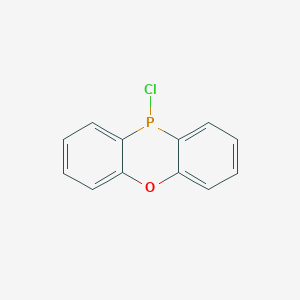
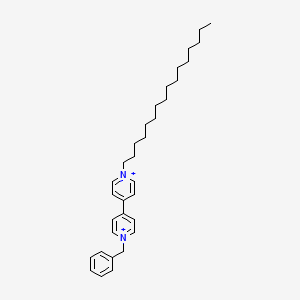
![Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]-](/img/structure/B14354978.png)
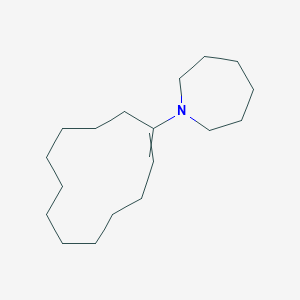
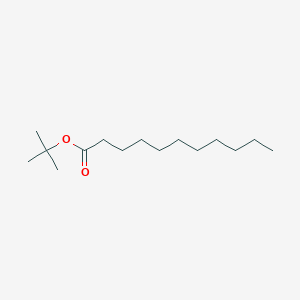
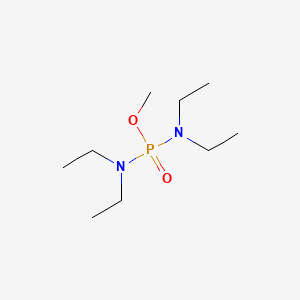
![2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal](/img/structure/B14354999.png)
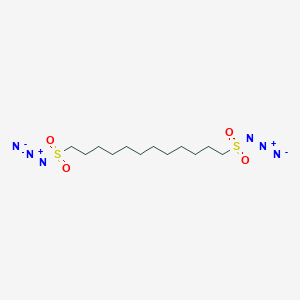
![N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14355012.png)
